molecular formula C10H15N3 B15326539 (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine

Cat. No.: B15326539
M. Wt: 177.25 g/mol
InChI Key: PNQPUTJSMGMLSS-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine (CAS 1248922-05-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine-substituted pyridine core, a scaffold recognized for its valuable three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates . The presence of the pyrrolidine ring, a saturated nitrogen heterocycle found in numerous FDA-approved drugs, enhances molecular complexity and is often leveraged to fine-tune properties such as solubility and lipophilicity, thereby optimizing a compound's pharmacokinetic profile . The primary amine functional group on the pyridin-2-yl-methylamine structure provides a versatile handle for further synthetic elaboration, making this reagent a useful intermediate for the synthesis of more complex molecules for biological screening. With a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol, this compound is supplied with a minimum purity of 98% . Researchers are advised to handle this material with appropriate precautions. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(4-pyrrolidin-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2

InChI Key

PNQPUTJSMGMLSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine typically involves the reaction of 4-chloropyridine with pyrrolidine under suitable conditions to form the intermediate 4-(pyrrolidin-1-yl)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation using Pd/C.

    Substitution: NBS, N-chlorosuccinimide (NCS), and other halogenating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and halogenated pyridine derivatives, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its primary use lies in the creation of more complex molecules, acting as a ligand in coordination chemistry, and exploring potential biological activities.

Scientific Research Applications

Chemistry
It serves as a fundamental building block in synthesizing complex molecules and functions as a ligand within coordination chemistry.

Biology
This compound is under investigation for its possible biological activities, which include both antimicrobial and anticancer properties.

Medicine
Ongoing research aims to determine its potential as a therapeutic agent for treating different diseases.

Industry
It plays a role in the development of new materials and as an intermediate in the production of pharmaceuticals.

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine shows promise in medicinal chemistry because of its structural characteristics, which include a pyrrolidine ring and a pyridine moiety. This compound has been studied for various biological activities, including acting as an antagonist in receptor modulation and potential therapeutic uses. The biological activity of the compound is mainly due to its interaction with specific biological targets.

Receptor Modulation
Pyrrolidine-containing compounds can interact with G-protein-coupled receptors (GPCRs), which are important in many signaling pathways. For example, pyrrolidine derivatives have been identified as antagonists of the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF1R).

Enzyme Inhibition
The compound can inhibit various enzymes, which is important in cancer treatment and other therapeutic areas.

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridinylmethanamine derivatives, which are valued in medicinal chemistry for their versatility as scaffolds. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Data References
(4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine Pyrrolidine at C4, methanamine at C2 177.25 Discontinued commercially; synthesized via aqueous pyrrolidine substitution .
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine Difluoroethoxy at C4, methanamine at C2 188.18 Purity: Not specified; stored at 4°C. CAS: 1432680-47-1. Higher lipophilicity due to fluorinated group .
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine Pyrrolidine at C2, dimethyl at C4/C6, methanamine at C3 205.30 CAS: 1341915-79-4; used in kinase inhibitor research. Steric effects from dimethyl groups may reduce binding flexibility .
1-(Pyridin-2-yl)-N-((3-(pyrrolidin-1-yl)oxetan-3-yl)methyl)-methanamine (FTO-08 N) Oxetan-pyrrolidine hybrid, methanamine at pyridin-2-yl 324.08 (as brominated analog) Purity >98%; HRMS (ESI): m/z 325.0907 (M+H+). Targets FTO demethylase for anticancer applications .
[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine hydrochloride Difluorophenoxy at C4, methanamine at C2 270.69 (HCl salt) Commercial availability (Enamine Ltd); potential enhanced metabolic stability from fluorinated aryl group .

Physicochemical and Spectroscopic Data

Compound NMR Shifts (δ, ppm) HRMS Data Purity
FTO-08 N $^{13}\text{C NMR}$: 139.6 (C aromatic), 62.6 (CH$_2$-N), 54.6 (pyrrolidine) m/z 325.0907 (M+H+) >98%
L1 (Fluorinated Derivative) $^{1}\text{H NMR}$: 8.42 (d, J=5.5 Hz, Py-H), 4.68 (s, CH$_2$-N) m/z 717.58289 (PubChem CID) Not specified

Q & A

Basic Research Questions

Q. What are the critical reaction parameters for synthesizing (4-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine with high purity?

  • Methodological Answer : Synthesis optimization requires strict control of:

  • Temperature : 60–80°C to avoid side reactions (e.g., decomposition of amine groups) .
  • pH : Basic conditions (pH 8–10) to facilitate nucleophilic substitution reactions at the pyridine ring .
  • Reaction Time : 12–24 hours for complete conversion, monitored via thin-layer chromatography (TLC) .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions (if applicable) .
    • Scale-up : Continuous flow reactors improve reproducibility and reduce impurities by maintaining uniform reaction conditions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra validate the pyrrolidine and pyridine substituents, with characteristic shifts for amine protons (~δ 1.5–2.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Approach :

Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for substitution .

Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) to prioritize synthesis .

Machine Learning : Train models on existing SAR data to predict activity trends for novel substituents (e.g., fluorinated groups for improved binding ).

  • Validation : Synthesize top candidates and compare experimental vs. predicted IC50 values .

Q. How should researchers address contradictions in reported biological activity data?

  • Stepwise Methodology :

Purity Verification : Re-analyze batches via NMR and HPLC to rule out impurities .

Standardized Assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., ATP levels, incubation time) .

Statistical Analysis : Apply factorial design (e.g., ANOVA) to isolate variables (e.g., solvent, concentration) causing discrepancies .

  • Case Study : Fluorine substitution in analogous compounds increases metabolic stability but may reduce solubility, explaining conflicting bioavailability results .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

  • X-ray Crystallography : Determines absolute configuration of chiral centers (if present) .
  • Dynamic NMR : Detects conformational flexibility in the pyrrolidine ring under varying temperatures .
  • Isotopic Labeling : Track reaction pathways (e.g., 15N-labeled amines) to confirm regioselectivity .

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